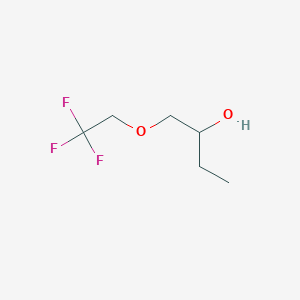

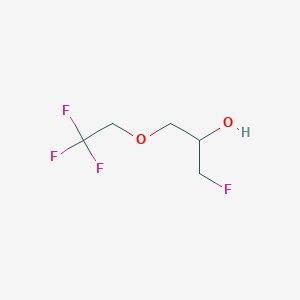

1-Fluoro-3-(2,2,2-trifluoroethoxy)propan-2-ol; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Fluoro-3-(2,2,2-trifluoroethoxy)propan-2-ol (FTE) is a fluorinated alcohol with a wide range of applications in the scientific and medical fields. It is a colorless liquid with the molecular formula C3H5F3O2 and a molecular weight of 152.07 g/mol. FTE is a volatile compound with a boiling point of 41.7°C and a melting point of -84.6°C. The compound is highly soluble in water, methanol, and ethanol.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Medical Imaging

A notable application of this compound is in the synthesis of the tumor hypoxia marker [18F]TFMISO for PET/MRI probes. The efficient O-[(18)F]trifluoroethylation reaction involving 2,2,2-[(18)F]trifluoroethyl p-toluenesulfonate demonstrates the compound's utility in converting alcohols to their corresponding [(18)F]trifluoroethyl ether derivatives, facilitating the development of bimodal imaging agents (Suehiro et al., 2011).

Aerobic Biotransformation Studies

The compound's role extends to environmental science, where its biotransformation and potential for more environmentally benign substitutes have been explored. Studies involving fluorinated substances like 3-(trifluoromethoxy)-propan-1-ol and others highlight the diverse reactivity and ecological implications of such chemicals, underlining their significance beyond pharmaceuticals and into broader industrial applications (Frömel & Knepper, 2015).

Investigation of Miscibility with Water

Research into the physicochemical properties of fluorinated alcohols, including studies on their miscibility with water, provides valuable insights into the behavior of trifluoromethyl groups in aqueous solutions. Such studies are critical for understanding the solvation and interaction dynamics of fluorinated compounds in biological and industrial contexts (Fioroni et al., 2003).

Synthesis of Fluorinated Compounds

The versatility of 1-Fluoro-3-(2,2,2-trifluoroethoxy)propan-2-ol is further exemplified in its use for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, serving as a critical step in the synthesis of fluorinated pyrazoles and other fluorinated building blocks vital for medicinal and agricultural chemistry (Schmitt et al., 2017).

Novel Material Development

Its application in the development of new materials is also noteworthy, such as in the creation of safer electrolyte solvents for high-voltage lithium-ion batteries. The synthesis of fluorosilanes with oligo(ethylene oxide) units demonstrates the potential for using fluorinated compounds to enhance the performance and safety features of energy storage technologies (Wang et al., 2016).

Eigenschaften

IUPAC Name |

1-fluoro-3-(2,2,2-trifluoroethoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O2/c6-1-4(10)2-11-3-5(7,8)9/h4,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAQUAKNUBQELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)